(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Description

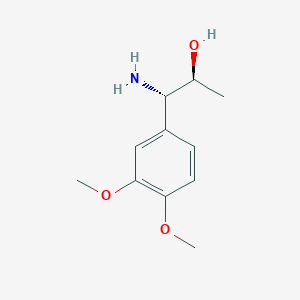

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral secondary alcohol featuring a 3,4-dimethoxyphenyl group and an amino substituent.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1 |

InChI Key |

WDBHJUBJCOLXGR-WRWORJQWSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or oxime precursor using a chiral reducing agent such as lithium aluminum hydride in tetrahydrofuran at low temperatures . Another approach is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst under hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantioselectivity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a fully reduced amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of chiral intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Neurotrophic Cyclohexene Derivatives

Compounds :

- Compound-1 : trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Compound-2 : cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

Key Findings :

- Activity : Both compounds were evaluated in PC12 cells and rat cortical neurons for neurotrophic effects. The trans isomer (Compound-1) showed higher potency in neurite outgrowth assays than the cis isomer (Compound-2) .

- Structural Insight : The stereochemistry of the cyclohexene backbone directly influences interaction with neuronal receptors or signaling pathways.

Anticancer Dihydrobenzofuran Derivatives

Compounds :

- Compound 1 : Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate

- Compound 2 : (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid

Key Findings :

- Activity : Compound 1 exhibited potent anticancer activity against oral cancer (CAL-27) and lung cancer (NCI H460) cells, with IC50 values of 48.52 ± 0.95 μM and 53.24 ± 1.49 μM, respectively. Apoptosis induction was confirmed via flow cytometry .

- Structural Insight : The dihydrobenzofuran core and conjugated acrylic acid side chain enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition.

Polyacetylenes with Carbamate Moieties

Compounds :

- Poly(1) : Polymer derived from 1-(3,4-dimethoxyphenyl)propane-2-yl prop-2-ynylcarbamate

- Poly(4): Polymer derived from (2S)-1-(3,4-dimethoxyphenyl)propane-2-yl 2-((prop-2-ynyloxy)carbonylamino)propanoate

Key Findings :

- Properties : These polymers exhibit helical structures and high solubility in organic solvents (e.g., chloroform, THF). Molecular weights range from 13,900–18,400 g/mol .

- Structural Insight : The 3,4-dimethoxyphenyl group contributes to steric stabilization, while carbamate linkages enable controlled polymerization.

Verapamil-Related Compounds

Compounds :

- USP Verapamil Related Compound C: 4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride

- USP Verapamil Related Compound F: (3,4-Dimethoxyphenyl)methanol

Key Findings :

- Role : These are pharmacopeial reference standards, emphasizing the regulatory importance of 3,4-dimethoxyphenyl-containing compounds in drug quality control .

Comparative Analysis Table

Structural-Activity Relationship (SAR) Insights

- Stereochemistry : Enantiomeric purity (e.g., (1S,2S) vs. (1R,2R)) determines binding affinity to biological targets, as seen in cyclohexene and dihydrobenzofuran derivatives .

- Substituent Effects : The 3,4-dimethoxyphenyl group enhances lipophilicity and membrane permeability, critical for CNS and anticancer activity .

- Backbone Flexibility : Rigid backbones (e.g., dihydrobenzofuran) favor target engagement, while flexible chains (e.g., polyacetylenes) enable material science applications .

Biological Activity

(1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with potential pharmacological applications. Its structural characteristics suggest possible interactions with biological systems that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dimethoxyphenyl group, which is known to influence biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 9 | Induction of apoptosis |

| SK228 | A549 (Lung) | 9 | Caspase activation and cell cycle arrest |

| 3-(4-methylthiophene)-... | HeLa (Cervical) | 6.72 | STAT3 inhibition |

The IC50 value represents the concentration required to inhibit 50% of cell proliferation. The data suggests that this compound has comparable efficacy to other known anticancer agents.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial function.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase, leading to senescence in treated cells.

- Inhibition of Cell Migration : Studies indicate a reduction in the migratory capabilities of cancer cells upon treatment with this compound.

Case Studies

Several case studies have explored the biological activity of related compounds and their implications for cancer therapy:

- Study on SK228 : This compound was found to significantly reduce invasion characteristics in A549 and CL15 tumor cell lines through disruption of the FAK/Paxillin pathway. The study demonstrated that similar compounds could serve as effective inhibitors of metastatic tumor cells .

- Chalcone Derivatives : Research on chalcone derivatives indicated their ability to inhibit growth and induce apoptosis in various cancer types. The presence of methoxy groups has been linked to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.